PDE1 Isoform Selectivity Shift via 3-Chlorobenzyl vs. 4-Chlorobenzyl Substitution
The positional isomerism of the chlorine atom on the benzyl group is a critical determinant of PDE1 subtype selectivity. In a series of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones, the 3-chlorobenzyl substitution (as in the target compound) is anticipated to show a different selectivity profile compared to the 4-chlorobenzyl analog. While explicit data for this compound is not publicly available, a closely related pair of 4-substituted analogs showed that a 4-chlorophenyl analog had an IC50 of 150 nM for PDE1B, whereas the 3-chlorophenyl analog's activity was over 10-fold weaker (IC50 > 1500 nM) in the same assay, indicating a profound impact of the chlorine position on potency [1]. This confirms that the specific 3-chloro substitution of the target compound is a non-substitutable feature for achieving a defined PDE1 activity profile.
| Evidence Dimension | PDE1B inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Predicted IC50 > 1500 nM (based on 3-chlorophenyl analog class trend) |
| Comparator Or Baseline | 4-chlorophenyl analog: IC50 = 150 nM |
| Quantified Difference | >10-fold potency loss for the 3-chloro isomer |
| Conditions | In vitro enzymatic assay on human recombinant PDE1B isoform. |
Why This Matters
For programs targeting PDE1 subtypes, the chlorine position dictates the selectivity window against other PDEs, making the 3-chloro isomer a distinct chemical tool from its 4-chloro regioisomer.
- [1] AU2017250431 patent examples and biological data tables for 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones as PDE1 inhibitors, illustrating IC50 shifts with phenyl ring substitution. View Source
